molecular formula C13H9F3N2O6S2 B14521484 N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide CAS No. 62677-07-0

N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14521484
CAS No.: 62677-07-0
M. Wt: 410.3 g/mol
InChI Key: IPFMZFUOFDXCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound characterized by the presence of benzenesulfonyl, nitrophenyl, and trifluoromethanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a nitrophenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction . The resulting intermediate is then reacted with trifluoromethanesulfonamide to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Oxidation: The benzenesulfonyl group can undergo oxidation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Oxidation: Formation of sulfone derivatives.

Mechanism of Action

The mechanism of action of N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition is often mediated through the formation of stable complexes with the enzyme, leading to a decrease in its catalytic function . The pathways involved may include the generation of reactive oxygen species (ROS) and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog with similar sulfonamide functionality.

    Nitrophenylsulfonamide: Contains both nitrophenyl and sulfonamide groups but lacks the trifluoromethanesulfonamide moiety.

    Trifluoromethanesulfonamide: Contains the trifluoromethanesulfonamide group but lacks the benzenesulfonyl and nitrophenyl groups.

Uniqueness

N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

62677-07-0

Molecular Formula

C13H9F3N2O6S2

Molecular Weight

410.3 g/mol

IUPAC Name

N-[2-(benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C13H9F3N2O6S2/c14-13(15,16)26(23,24)17-11-8-9(18(19)20)6-7-12(11)25(21,22)10-4-2-1-3-5-10/h1-8,17H

InChI Key

IPFMZFUOFDXCMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.